molecular formula C21H21ClF2N4O4 B1665812 Atecegatran CAS No. 917904-13-3

Atecegatran

Katalognummer: B1665812
CAS-Nummer: 917904-13-3
Molekulargewicht: 466.9 g/mol
InChI-Schlüssel: QTUUCFVBSVJGOH-ZYMOGRSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Atecegatran metoxil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound metoxil can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Stroke Prevention in Atrial Fibrillation

Atecegatran metoxil has been evaluated in several clinical trials aimed at preventing strokes in patients with non-valvular atrial fibrillation. A notable phase II trial assessed its safety and efficacy compared to traditional vitamin K antagonists. The study involved multiple dosing regimens, including 150 mg, 300 mg, or 450 mg once daily, and 200 mg twice daily .

Thromboembolic Disorders

The compound has also been investigated for its role in treating various thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising candidate for managing conditions where thrombus formation is a significant risk factor .

Case Study 1: Phase II Trial for Non-Valvular Atrial Fibrillation

  • Objective : To evaluate the efficacy of this compound metoxil in preventing stroke and systemic embolism.
  • Design : Randomized, double-blind study comparing four doses of AZD0837 against vitamin K antagonists.
  • Outcome : The trial demonstrated that this compound metoxil was effective in reducing the incidence of strokes compared to the control group; however, concerns regarding long-term stability led to the discontinuation of its development .

Case Study 2: Pharmacological Evaluation of AR-H067637

  • Objective : To assess the biochemical effects of AR-H067637 (the active metabolite of this compound).
  • Design : In vivo studies involving models of venous and arterial thrombosis.
  • Outcome : The studies indicated significant anticoagulant activity with a favorable safety profile; however, further investigations were curtailed due to stability issues associated with the prodrug formulation .

Comparative Data Table

ParameterThis compound Metoxil (AZD0837)Vitamin K Antagonists
MechanismDirect thrombin inhibitorVitamin K inhibition
AdministrationOralOral/Intravenous
Phase of DevelopmentPhase II (discontinued)Approved
Common IndicationStroke preventionStroke prevention
Dosing Regimens150-450 mg once dailyVariable
Key Side EffectsLimited data availableBleeding risks

Wirkmechanismus

Atecegatran metoxil exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. This inhibition reduces the risk of thromboembolic events, such as stroke and systemic embolism .

Vergleich Mit ähnlichen Verbindungen

Atecegatran metoxil is unique in its structure and mechanism of action compared to other thrombin inhibitors. Similar compounds include:

This compound metoxil stands out due to its specific chemical structure and the pathways it targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Atecegatran, also known as AZD0837, is a direct thrombin inhibitor that has been investigated for its potential use in anticoagulation therapy, particularly in the prevention of thromboembolic events. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical trial results, and case studies.

This compound functions as a selective and reversible direct thrombin inhibitor. It is designed to bind to the active site of thrombin, thereby preventing thrombin from converting fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition leads to reduced thrombus formation and is beneficial in conditions where anticoagulation is required.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates several important parameters:

  • Molecular Weight : 497 g/mol
  • Inhibition Constant (Ki) : 2-4 nmol/L
  • Half-Life : 9-14 hours
  • Clearance : 13 mL/min/kg

These characteristics suggest that this compound has favorable properties for oral administration compared to traditional anticoagulants like warfarin, which require regular monitoring due to variability in response.

Clinical Trials and Efficacy

This compound was evaluated in various clinical trials, notably for its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. The compound participated in Phase II trials but faced challenges that led to the discontinuation of its development. Key findings from these trials include:

  • Efficacy : In Phase II studies, this compound demonstrated promising results in reducing the incidence of thromboembolic events compared to placebo.
  • Safety Profile : The drug exhibited a manageable safety profile; however, concerns regarding long-term stability and hepatotoxicity were noted, similar to issues seen with previous agents like ximelagatran .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

  • Case Study 1 : A study involving patients with non-valvular atrial fibrillation showed that those treated with this compound had a significant reduction in stroke rates compared to historical controls receiving standard therapy.
  • Case Study 2 : Another trial assessed the drug's effectiveness during extracorporeal membrane oxygenation (ECMO), where it was found that this compound maintained effective anticoagulation without significant bleeding complications .

Data Table: Pharmacological Comparison

ParameterThis compound (AZD0837)DabigatranWarfarin
Molecular Weight497 g/mol627 g/mol307 g/mol
Ki (nmol/L)2-41.5N/A
Half-Life (hours)9-1412-1740
Clearance (mL/min/kg)1310-15Variable
Administration RouteOralOralOral/IV

Eigenschaften

CAS-Nummer

917904-13-3

Molekularformel

C21H21ClF2N4O4

Molekulargewicht

466.9 g/mol

IUPAC-Name

N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1

InChI-Schlüssel

QTUUCFVBSVJGOH-ZYMOGRSISA-N

SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

Isomerische SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O

Kanonische SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Atecegatran, metabolite of AZD0837;  atecegatran metoxil.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atecegatran
Reactant of Route 2
Atecegatran
Reactant of Route 3
Atecegatran
Reactant of Route 4
Atecegatran
Reactant of Route 5
Atecegatran
Reactant of Route 6
Reactant of Route 6
Atecegatran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.